p-Cl-Amlodipine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

p-Cl-Amlodipine is synthesized through a Hantzsch reaction involving a pyrrole derivative with methyl aminocrotonate and 2-chlorobenzaldehyde. This process yields Amlodipine with a total yield of 45%. The structure of Amlodipine is confirmed through 1H-NMR, indicating the process's suitability for scale production due to its controllability and high yield (Wu Yunzhen, Wu Ningping, & Liu Wenhui, 2011).

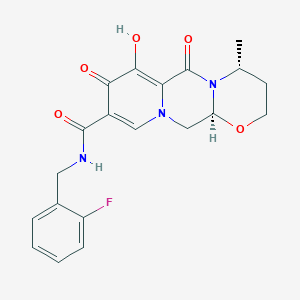

Molecular Structure Analysis

The molecular dynamics, physical, and thermal stability of amorphous Amlodipine besylate have been extensively studied, particularly when entrapped in a polymer matrix. Analysis includes differential scanning calorimetry and various spectroscopic techniques (FTIR, FT Raman, UV-visible spectroscopy), indicating the compound's stable amorphous solid dispersion and glass forming ability (Safna K.P. Hussan et al., 2018).

Chemical Reactions and Properties

Amlodipine's chemical reactivity has been observed in interactions leading to the formation of various complexes with metals, indicating its ability to act as a ligand. These reactions result in different pharmacological and potentially therapeutic properties, enhancing its utility beyond its primary function as an antihypertensive agent (M. Refat & F.A. Al-Saif, 2013).

Physical Properties Analysis

The glass forming ability and physical stability of Amlodipine in various dispersions have been a significant focus. Differential scanning calorimetry and molecular dynamics studies reveal insights into the amorphous states of Amlodipine, offering better shelf life and stability for pharmaceutical applications (Safna K.P. Hussan et al., 2018).

Chemical Properties Analysis

The chemical properties of Amlodipine, such as its interaction with cytochrome P450 enzymes, highlight its metabolic pathways and potential drug-drug interactions. Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety, with CYP3A4 playing a crucial role in this metabolic clearance (Yanlin Zhu et al., 2014). Additionally, its ability to form stable complexes with metals showcases its versatility in chemical properties and potential uses beyond its primary application as a cardiovascular medication.

未来方向

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

属性

CAS 编号 |

90445-02-6 |

|---|---|

产品名称 |

p-Cl-Amlodipine |

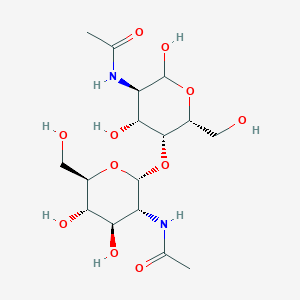

分子式 |

C₂₀H₂₅ClN₂O₅ |

分子量 |

408.88 |

同义词 |

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。